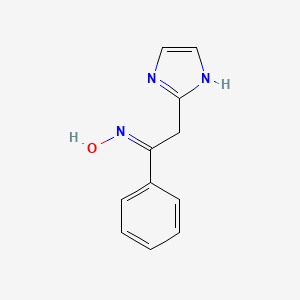

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

説明

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is pivotal for determining the precise three-dimensional arrangement of atoms in crystalline 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime. While direct structural data for this compound is limited, analogous oxime derivatives provide critical insights into its potential solid-state behavior.

Space Group and Crystal Packing

Studies on related compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime, reveal crystallization in monoclinic or triclinic space groups. For example, a structurally similar anti-Candida agent crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.1894(2) Å, b = 19.5577(4) Å, c = 8.2201(2) Å, and β = 104.919(2)°. Weak intermolecular hydrogen bonds, such as C–H···O and C–H···N interactions, govern molecular packing in these systems.

Bond Lengths and Angles

Key bond parameters include:

- C=N-OH (oxime) : Typically 1.28–1.32 Å for the C=N bond and 1.35–1.40 Å for the N–O bond.

- Imidazole ring : C–N bonds range from 1.32–1.38 Å, with aromatic C–C bonds averaging 1.37–1.40 Å.

- Phenyl group : C–C bonds approximately 1.38–1.41 Å, with dihedral angles between the phenyl ring and imidazole often exceeding 80° due to steric hindrance.

特性

CAS番号 |

851288-59-0 |

|---|---|

分子式 |

C11H11N3O |

分子量 |

201.22 g/mol |

IUPAC名 |

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |

InChI |

InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13) |

InChIキー |

WDKJZPYRHWUAOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |

正規SMILES |

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime serves as a versatile building block in organic synthesis. Its imidazole ring and phenyl group allow it to participate in various reactions, leading to the development of more complex structures. For instance, it can be utilized in the synthesis of derivatives that exhibit enhanced biological properties or serve specific industrial functions.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets the V600E-BRAF kinase, which plays a crucial role in cancer signaling pathways. The interaction with this kinase affects the MAPK pathway, suggesting that the compound could have implications in cancer therapy. Virtual docking studies have shown promising results regarding its binding affinity and inhibitory potential .

Antimicrobial Activity

Research indicates that 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antimicrobial agents. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Medicinal Applications

Anticancer Properties

The compound has been explored for its anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may be effective against certain types of tumors. Its mechanism of action involves cell cycle arrest and subsequent cell death, making it a potential candidate for further pharmacological development .

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime and its derivatives. These compounds have shown effectiveness against resistant strains of fungi, surpassing traditional antifungal agents like fluconazole in some cases. This property is particularly valuable given the rising incidence of antifungal resistance .

Industrial Applications

Catalyst Development

In industry, this compound is being explored for its role in the development of new materials and catalysts. Its unique chemical structure allows it to participate in catalytic processes that can lead to efficient reactions in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime on glioma cells, researchers reported an IC50 value indicating significant effectiveness compared to standard treatments. Flow cytometry analysis revealed that the compound induced apoptosis through specific biochemical pathways, highlighting its potential as a therapeutic agent against gliomas .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of derivatives of this compound showed that certain modifications enhanced activity against azole-resistant fungal strains. The synthesized compounds demonstrated lower effective concentrations than fluconazole, making them promising candidates for treating resistant infections .

作用機序

The mechanism of action of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The oxime group can form hydrogen bonds and participate in redox reactions, further modulating the compound’s biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

a) 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone Oxime Derivatives

- Structure : Replaces the phenyl group with a 2-naphthyl moiety and positions the imidazole at the 1-yl site.

- Activity : Demonstrates potent anticonvulsant effects in rodent models. For example, O-alkylated derivatives showed ED₅₀ values < 30 mg/kg in maximal electroshock (MES) tests, attributed to enhanced lipophilicity from the naphthyl group .

- Key Difference : The bulkier naphthyl group improves blood-brain barrier penetration compared to the phenyl analog, enhancing central nervous system activity .

b) (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime (Oxiconazole)

- Structure : Features electron-withdrawing chlorine atoms on the phenyl ring and imidazole at the 1-yl position.

- Activity : A clinically used antifungal agent (CAS: 100220-48-2) with broad-spectrum activity against Candida and dermatophytes. The chlorine atoms increase electrophilicity, enhancing binding to fungal cytochrome P450 enzymes .

- Key Difference: Chlorine substitution significantly boosts antifungal potency compared to non-halogenated analogs like the parent phenyl compound .

c) 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone Oxime

- Structure : Replaces phenyl with a thienyl group and substitutes imidazole with benzimidazole.

- Activity : Exhibits antimicrobial properties, with MIC values < 10 µM against Staphylococcus aureus. The benzimidazole core and thienyl group contribute to π-π stacking interactions with bacterial targets .

Physicochemical and Electronic Properties

a) Molecular Orbital Interactions

- The HOMO (highest occupied molecular orbital) of 2-(1H-imidazol-2-yl)-4-phenol (a related ligand) localizes on the hydroxyl and imidazole groups, while the LUMO (lowest unoccupied molecular orbital) resides on the aromatic system. This electronic profile facilitates charge transfer with nitrogen-containing compounds, suggesting utility in catalytic or adsorption applications .

- In contrast, 1-phenyl-ethanone O-propyl-oxime derivatives exhibit HOMO-LUMO gaps influenced by substituents like bromine, which lower the gap and enhance reactivity .

b) Solubility and Stability

- The oxime group in 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime increases water solubility compared to non-oxime analogs. However, halogenated derivatives (e.g., Oxiconazole) show reduced aqueous solubility due to hydrophobic Cl substituents .

- Stability studies on sertaconazole (a dichlorophenyl-imidazole oxime derivative) reveal resistance to metabolic degradation, attributed to steric protection of the oxime group by the dichlorophenyl ring .

生物活性

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, a compound featuring an imidazole ring and an oxime functional group, has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including anticancer, antifungal, and antibacterial properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is . Its structure features an imidazole moiety that contributes to its biological activity, particularly through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxime derivatives, including 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime, as anticancer agents. The introduction of the oxime group has been shown to enhance the biological activity of several compounds.

Key Findings:

- Kinase Inhibition: Oximes are recognized as inhibitors of multiple kinases involved in cancer progression. For instance, they have been demonstrated to inhibit the activity of PI3K and other kinases crucial for cancer cell survival and proliferation .

- Cell Line Studies: In vitro studies indicate that certain oxime derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 0.001 µM against FLT3-positive leukemia cells .

Antifungal Activity

The antifungal properties of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime have been explored through various experimental setups.

Research Insights:

- Comparative Efficacy: Studies have shown that certain derivatives of this compound possess antifungal activity superior to fluconazole, a commonly used antifungal agent. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 1.7 µg/mL against Candida albicans, significantly lower than fluconazole .

- Mechanism of Action: The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antibacterial Activity

The antibacterial effects of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime have also been documented.

Findings:

- Broad-Spectrum Activity: This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against resistant strains .

- Case Study: A study reported that certain derivatives had MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis strains, indicating potent antibacterial properties .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。